![molecular formula C3H9N3 B3025567 1,1-Dimethylguanidine CAS No. 6145-42-2](/img/structure/B3025567.png)
1,1-Dimethylguanidine
Overview
Description
1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a compound with the molecular formula C3H9N3 . It has a molecular weight of 87.12 g/mol . The IUPAC name for this compound is 1,1-dimethylguanidine .
Synthesis Analysis
While specific synthesis methods for 1,1-Dimethylguanidine were not found in the search results, it has been employed in various chemical reactions. For instance, it has been used as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethylguanidine consists of three carbon atoms, nine hydrogen atoms, and three nitrogen atoms . The canonical SMILES representation is CN©C(=N)N .
Physical And Chemical Properties Analysis
1,1-Dimethylguanidine has a molecular weight of 87.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 53.1 Ų . The exact mass is 87.079647300 g/mol .
Scientific Research Applications
Bleaching Peroxide Activator in Textile Industry
1,1-Dimethylguanidine sulfate salt serves as a peroxide activator in the bleaching process of cellulosic textiles. When combined with hydrogen peroxide, it enhances the bleaching efficiency, making it an essential component in textile processing .
Modified Pictet-Spengler Reaction
DMG acts as a substrate in the modified Pictet-Spengler reaction. This synthetic transformation is widely used to construct complex heterocyclic compounds. By reacting DMG with appropriate reagents, researchers can access diverse pyrimidine derivatives and related structures .
Nitric Oxide Synthesis Inhibition
Interestingly, 1,1-dimethylguanidine is an endogenous inhibitor of nitric oxide (NO) synthesis. In studies, exogenous administration of DMG has been investigated in hypertensive rats. Understanding its effects on NO pathways contributes to cardiovascular research .
Organic Building Block
DMG serves as an organic building block for the synthesis of other compounds. Researchers can utilize its guanidine functionality to create novel molecules with specific properties. For instance, it can be modified to introduce additional functional groups or stereochemistry .
Potential Medicinal Applications
While not extensively explored, DMG’s structural features make it an interesting candidate for medicinal chemistry. Researchers may investigate its potential as a scaffold for drug development, targeting specific biological pathways or receptors .
Chemical Reagent in Organic Synthesis
In organic synthesis, DMG acts as a versatile reagent. Its basicity and nucleophilicity allow it to participate in various reactions, such as amidine formation, cyclizations, and rearrangements. Chemists can employ DMG to construct diverse molecular architectures .
Safety and Hazards
Future Directions
A lifestyle-related metabolite associated with 1,1-Dimethylguanidine, known as dimethylguanidino valerate (DMGV), has been found to associate with cardiovascular risk factors and future risk of coronary artery disease and cardiovascular mortality . This suggests potential future directions for research into the effects of 1,1-Dimethylguanidine and related compounds on health outcomes .
Mechanism of Action
Target of Action
1,1-Dimethylguanidine, also known as DMG, primarily targets the synthesis of nitric oxide (NO), an important signaling molecule in the body . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
DMG acts as an endogenous inhibitor of nitric oxide synthesis . This means that it interferes with the production of nitric oxide within the body.
Pharmacokinetics
It is known that dmg is an endogenous compound, meaning it is produced within the body
properties
IUPAC Name |
1,1-dimethylguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQBOPZIKWTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |
Record name | N,N-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60878702 | |
Record name | DIMETHYLGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylguanidine | |
CAS RN |
3324-71-8, 6145-42-2 | |
Record name | 1,3-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYLGUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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